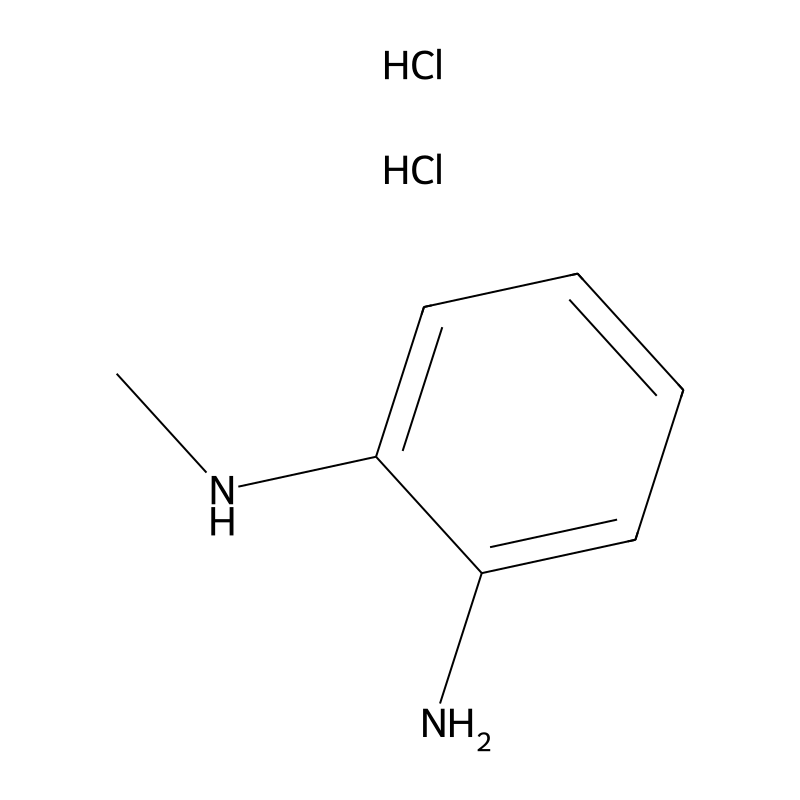

N-Methyl-o-phenylenediamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

- Synthesis of Benzimidazoles: N-MOPH acts as a precursor in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities. Studies have utilized N-MOPH for the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles []. Additionally, it has been employed in the preparation of 1-methyl-1H-benzimidazole-2(3H)-thione [] and the total synthesis of the angiotensin II receptor antagonist, telmisartan [].

Analytical Chemistry:

- Preparation of Derivatizing Reagents: N-MOPH finds use in the preparation of derivatizing reagents for analytical applications. For instance, research explores its use in derivatizing primary amines for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) [].

Material Science:

N-Methyl-o-phenylenediamine dihydrochloride is a chemical compound with the molecular formula C₇H₁₀N₂·2HCl and a molecular weight of 195.09 g/mol. It appears as light purple crystals or a beige solid, typically soluble in water and ethanol . This compound is primarily used in biochemical research, particularly in proteomics, due to its ability to form stable complexes with various substances .

- Information on specific hazards associated with N-M-OPD dihydrochloride is limited. However, as with most aromatic amines, it is likely to be:

- Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- Oxidation Reactions: It can be oxidized to form corresponding azo compounds, which are often used as dyes.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines, which are important in organic synthesis.

- Complexation: It forms complexes with metal ions, which can be utilized in analytical chemistry for colorimetric assays.

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Research indicates that N-Methyl-o-phenylenediamine dihydrochloride exhibits biological activity, particularly as an antioxidant. Its derivatives have shown potential in inhibiting oxidative stress-related damage in cells. Additionally, it is utilized in various assays to detect certain biomolecules due to its ability to produce colored complexes upon reaction .

The synthesis of N-Methyl-o-phenylenediamine dihydrochloride typically involves the following methods:

- Methylation of o-Phenylenediamine: This process involves treating o-phenylenediamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Formation of Dihydrochloride Salt: The resulting N-Methyl-o-phenylenediamine can then be reacted with hydrochloric acid to form the dihydrochloride salt.

These methods provide a straightforward approach to synthesizing the compound in laboratory settings .

N-Methyl-o-phenylenediamine dihydrochloride is widely used in various applications:

- Analytical Chemistry: It is employed as a reagent for colorimetric detection of nitrites and other analytes.

- Biochemical Research: The compound serves as a tool for studying enzymatic reactions and protein interactions.

- Dye Manufacturing: Due to its ability to form stable colored complexes, it is also utilized in dye production.

These applications underscore its significance in both research and industrial contexts.

Interaction studies involving N-Methyl-o-phenylenediamine dihydrochloride have revealed its potential for forming complexes with various metal ions, such as iron and copper. These interactions can enhance the sensitivity of detection methods used in analytical chemistry. Additionally, studies suggest that the compound may interact with biological molecules, impacting cellular processes and signaling pathways .

Several compounds share structural similarities with N-Methyl-o-phenylenediamine dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethyl-p-phenylenediamine | C₁₂H₁₈N₂ | Contains a para substitution; more hydrophobic properties. |

| 3-Amino-N-methylphenol | C₇H₉N₃O | Contains an additional hydroxyl group; different reactivity. |

| N-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | Lacks the dihydrochloride salt; different solubility profile. |

N-Methyl-o-phenylenediamine dihydrochloride stands out due to its specific dihydrochloride form and its applications in both biochemical assays and dye production, making it particularly valuable in research settings .

Traditional Synthesis Routes

Methylation of o-Phenylenediamine Derivatives

The direct methylation of o-phenylenediamine represents one of the classical approaches to synthesizing N-methyl-o-phenylenediamine. This method typically involves selective mono-methylation while controlling regioselectivity to prevent formation of di- and tri-methylated products.

Several methylating reagents have proven effective for this transformation:

Table 1: Common Methylating Reagents for o-Phenylenediamine

| Methylating Agent | Reaction Conditions | Catalyst | Selectivity | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | DMF, 30-40°C | NaOH | High | 90-95 |

| Dimethyl sulfate | Acetone, 25-30°C | KOH | High | 93-96 |

| Formaldehyde | H₂, Pd/C catalyst | - | Moderate | 85-90 |

| Methylcarbonate | Water/THF mixture | K₂CO₃ | Moderate | 80-85 |

The regioselectivity challenge in direct methylation stems from the presence of two amino groups in o-phenylenediamine. Controlling reaction conditions and catalyst selection are crucial for achieving mono-methylation at the desired position.

Recent advances in this area include the use of dimethylsulfoxide (DMSO) as both solvent and methyl source in a greener approach to N-methylation. This method involves transfer of a methylene group from DMSO to the amine, followed by reduction of the resulting imine by formic acid.

Reduction of Nitro-Substituted Precursors

The most common industrial approach for N-methyl-o-phenylenediamine synthesis involves a two-step process: methylation of o-nitroaniline followed by reduction of the nitro group. This method offers better regioselectivity control compared to direct methylation of o-phenylenediamine.

Step 1: N-methylation of o-nitroaniline

The reaction scheme typically employs:

- o-Nitroaniline as starting material

- Methylating reagents such as methyl iodide or dimethyl sulfate

- Basic catalysts like sodium hydroxide, potassium hydroxide, or sodium carbonate

- Solvents including acetone, DMF, or DMSO

For example, in one optimized procedure, o-nitroaniline (40.0 g, 0.29 mol) is mixed with acetone (200 ml) and KOH (32 g, 0.57 mol). Dimethyl sulfate (46 g, 0.37 mol) is added dropwise and the reaction progress is monitored by TLC. After completion, ammonia water is added, acetone is removed, and the product is crystallized from water to yield N-methyl-o-nitroaniline with 95.3% yield and >99% purity.

Step 2: Reduction of the nitro group

Several reduction methods have been developed for converting N-methyl-o-nitroaniline to N-methyl-o-phenylenediamine:

Table 2: Reduction Methods for N-methyl-o-nitroaniline

| Reducing Agent | Catalyst | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrogen | 10% Pd/C | 0.2-0.5 MPa, 30-35°C | 98.4 | High yield, clean reaction | Requires pressure equipment |

| Iron powder | Acetic acid | 50-55°C, ethanol | 90.0 | Inexpensive, mild conditions | Lower yield, separation issues |

| Sodium borohydride | Alumina support | Room temp., solid state | 80-85 | Solvent-free, environmentally friendly | Moderate yield |

| Hydrazine hydrate | Fe₃O₄ | Room temp. | 70-80 | Magnetically recoverable catalyst | Potential side reactions |

The catalytic hydrogenation process using palladium on carbon offers the highest yield but requires specialized equipment. A patent describes the process where N-methyl-o-nitroaniline (20.0g, 0.13mol) is mixed with methanol (100ml) and 10% Pd/C (0.05g) in a hydrogenation reactor. The reaction is conducted at 30-35°C under 0.2-0.5MPa hydrogen pressure for about 3 hours. After filtration, thionyl chloride is added to the filtrate to form the dihydrochloride salt.

Iron-catalyzed reduction provides a cost-effective alternative. In this method, ethanol (100ml), glacial acetic acid (5ml), and reduced iron powder (21.8g, 0.39mol) are stirred at 50-55°C for 30 minutes, followed by addition of N-methyl-o-nitroaniline (20.0g, 0.13mol). The mixture is heated to reflux for about 2 hours, filtered while hot, and treated with thionyl chloride to obtain the dihydrochloride salt.

Purification Techniques for Salt Formation

The conversion to dihydrochloride salt serves both as a purification step and a means to improve stability and handling properties of the amine. Several methods for salt formation and purification have been developed.

Dihydrochloride Salt Formation Methods:

Direct Acidification with HCl Gas:

Thionyl Chloride Method:

Acid-Base Extraction Method:

Purification of Dihydrochloride Salt:

The crude dihydrochloride salt often requires further purification to remove impurities. Several techniques are employed:

Recrystallization: The crude salt is dissolved in a minimum amount of hot water or water-alcohol mixture and allowed to recrystallize upon cooling.

Fractional Precipitation: This technique exploits the differential solubility of amine hydrochlorides in various solvent systems. For example, N-methyl-o-phenylenediamine dihydrochloride can be selectively precipitated from mixtures using appropriate solvent combinations.

Selective pH Adjustment: By controlling the pH during acidification, it's possible to sequentially precipitate different amines as their hydrochloride salts, enabling separation of the desired product from structurally similar impurities.

Quality control of the purified salt typically involves melting point determination, HPLC analysis, and spectroscopic methods (¹H NMR, ¹³C NMR) to confirm purity and identity.

Alternative Synthetic Approaches

Catalytic Systems for Isomer Control

Control of regioselectivity represents a significant challenge in the synthesis of N-methyl-o-phenylenediamine, particularly when working with methods that could potentially yield multiple isomeric products. Recent advances in catalytic systems have enabled better isomer control.

Radical Arene Amination Approach:

A novel approach using radical arene amination chemistry has been developed for regioselective synthesis of o-phenylenediamine derivatives. This method utilizes attractive noncovalent interactions between an anionic substrate and an incoming radical cation to guide the regioselective formation of the C-N bond.

The methodology employs:

- Iron catalysts (typically FeBr₂)

- Aminating agents with tunable properties

- HFIP (hexafluoroisopropanol) as solvent to enhance regioselectivity

This approach yields excellent ortho:para selectivity (>20:1) and enables access to selectively mono-N-alkylated o-phenylenediamines through the use of N-alkylated aminating agents. The method is particularly valuable for preparing N-methyl-o-phenylenediamine with high regioselectivity.

Structure-Guided Enzyme Engineering:

Enzymatic approaches have also been explored for regioselective methylation. By rational reprogramming of O-methyltransferase enzymes through structure-guided active-site cavity engineering, researchers have achieved control over methylation regioselectivity.

While this approach has been primarily used for O-methylation, similar principles could potentially be applied to develop enzymatic systems for selective N-methylation of diamine compounds like o-phenylenediamine.

Green Chemistry Strategies

Environmental considerations have driven the development of greener approaches to N-methyl-o-phenylenediamine synthesis.

CO₂ as Methylation Source:

A sustainable approach uses carbon dioxide as a C1 source for N-methylation of amines. This methodology employs:

- Organocatalyzed reduction of CO₂

- Hydrosilanes (like PMHS - polymethylhydrosiloxane) as reducing agents

- Methyltriphenylphosphonium methylcarbonate as catalyst

The reaction proceeds under mild conditions and selectively produces N-methylated products from primary amines. This method represents a greener alternative to traditional methylation approaches that use toxic methylating agents.

Magnetite-Catalyzed Reductions:

Simple magnetite (Fe₃O₄) has been demonstrated as an effective catalyst for the reduction of nitroarenes using hydrazine hydrate as the reductant. This system offers several green chemistry advantages:

- Magnetite is commercially available at low cost

- The catalyst is magnetically recoverable and reusable

- The reaction tolerates various functional groups

- The process avoids precious metal catalysts

Magnetite microspheres prepared from iron(III) oxalate show particularly good catalytic activity and can be easily separated from the reaction mixture using an external magnet.

Microwave-Assisted Reactions

Microwave irradiation has emerged as a valuable tool for enhancing various reductive transformations, including those relevant to N-methyl-o-phenylenediamine synthesis.

Microwave-Assisted Nitro Reduction:

Reduction of aromatic nitro groups can be efficiently accomplished under microwave conditions using various reducing agents:

- NaBH₄ impregnated on alumina or clay

- Hydrazine hydrate with iron(III) chloride on alumina

- Ammonium formate with Raney nickel or Pd/C catalysts

For example, microwave-induced reduction with alumina-supported hydrazine and iron(III) chloride can provide 100% conversion to aromatic amines under mild conditions and short reaction times.

Microwave-Assisted Reductive Amination:

For the N-methylation step, microwave-enhanced reductive amination offers advantages:

- Schiff bases (imines) can be generated in situ with microwaves on clay

- Addition of NaBH₄-clay accomplishes reduction in minutes

- The process requires less reducing agent than conventional methods

- Reaction times are significantly shorter (5 minutes vs. hours)

This approach could be adapted to the synthesis of N-methyl-o-phenylenediamine by reductive amination of o-phenylenediamine with formaldehyde.

Process Optimization

Yield Enhancement Through Solvent Engineering

Solvent selection plays a critical role in optimizing the synthesis of N-methyl-o-phenylenediamine dihydrochloride. Different solvents affect reaction rates, selectivity, and product isolation.

For N-Methylation of o-Nitroaniline:

Table 3: Solvent Effects on N-Methylation of o-Nitroaniline

| Solvent | Methylating Agent | Catalyst | Yield (%) | Observations |

|---|---|---|---|---|

| Acetone | Dimethyl sulfate | KOH | 95.3 | Excellent yield, easy workup |

| N,N-Dimethylformamide | Methyl iodide | NaOH | 95.3 | Good yield but more difficult purification |

| DMSO | Dimethyl sulfate | K₂CO₃ | 92-94 | Dual role as solvent and methyl donor |

| Water-THF mixture | Methyl carbonate | Na₂CO₃ | 85-90 | Environmentally friendly but lower yield |

The choice between acetone and DMF primarily depends on process considerations and availability. Acetone offers easier product isolation and solvent recovery, while DMF may provide better solubility for certain substrates.

For Nitro Reduction:

The reduction of N-methyl-o-nitroaniline is particularly sensitive to solvent choice:

Table 4: Solvent Effects on Nitro Reduction

| Solvent | Reducing System | Temp (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| Methanol | H₂, Pd/C | 30-35 | 98.4 | High yield, clean reaction |

| Ethanol | Iron powder/acetic acid | 50-55 | 90.0 | Cost-effective, less specialized equipment |

| Water | Fe₃O₄, hydrazine | 25-30 | 85-87 | Green solvent, magnetic catalyst recovery |

| HFIP | FeBr₂, aminating agent | 50-60 | 57-60 | Excellent regioselectivity for direct route |

For industrial applications, the high-yielding catalytic hydrogenation in methanol represents the preferred approach, while the iron powder method in ethanol offers a good balance of cost and efficiency for laboratory-scale preparations.

For Salt Formation and Purification:

The choice of solvent for crystallization and purification of the dihydrochloride salt significantly impacts product quality:

- Water-ethanol mixtures provide good crystallization properties

- Methanol-water systems are effective for selective precipitation of impurities

- Pure anhydrous solvents like ethanol or isopropanol are used for final purification steps

For optimal results, a sequential purification approach using different solvent systems may be employed.

Catalyst Screening for Selectivity

Catalyst selection is critical for achieving optimal selectivity and efficiency in both the methylation and reduction steps of N-methyl-o-phenylenediamine synthesis.

For Nitro Group Reduction:

Various catalytic systems have been evaluated for the reduction of N-methyl-o-nitroaniline:

Table 5: Catalyst Performance in Nitro Reduction

| Catalyst | Reducing Agent | Conditions | Yield (%) | Selectivity | Reusability |

|---|---|---|---|---|---|

| 5% Pd/C | H₂ | 0.2-0.5 MPa, 90-100°C | >99 | Excellent | Good |

| 10% Pd/C | H₂ | 0.2-0.5 MPa, 30-35°C | 98.4 | Excellent | Good |

| Fe powder/AcOH | Fe (reducing) | 50-55°C, ethanol | 90.0 | Good | Poor |

| Fe₂O₃/N-doped carbon | H₂ | 120-140°C | 85-90 | Excellent | Excellent |

| Fe₃O₄ nanoparticles | N₂H₄·H₂O | Room temperature | 70-80 | Moderate | Good |

The nitrogen-doped iron oxide catalyst (Fe₂O₃/N-doped carbon) represents a promising alternative to precious metal catalysts. This system consists of Fe₂O₃ nanoparticles surrounded by nitrogen-doped graphene layers and shows excellent chemoselectivity in the reduction of various nitro compounds.

The optimal catalyst is determined based on:

- Required selectivity and functional group tolerance

- Scale of production

- Equipment availability

- Economic considerations

- Environmental impact

For industrial-scale production, the catalytic hydrogenation using 5% Pd/C offers the best combination of yield, selectivity, and catalyst reusability. The medium-pressure catalytic hydrogenation process using this catalyst enables efficient recycling of both catalyst and process water, significantly reducing waste generation.

For Selective N-Methylation:

For the methylation step, catalyst selection affects both reaction rate and selectivity:

Table 6: Catalysts for Selective N-Methylation

| Catalyst | Methylating Agent | Advantages |

|---|---|---|

| KOH | Dimethyl sulfate | High yield, readily available |

| NaOH | Methyl iodide | Good selectivity for mono-methylation |

| Methyltriphenylphosphonium methylcarbonate | CO₂/PMHS | Green chemistry approach, mild conditions |

| FeBr₂ | Aminating agents | High regioselectivity in direct approaches |

The choice between basic catalysts (KOH, NaOH) for traditional methylation depends on the methylating agent used. For greener approaches, organocatalysts like methyltriphenylphosphonium methylcarbonate offer advantages in terms of environmental impact and selectivity.

Continuous Flow Synthesis

Continuous flow technology represents a significant advancement for the synthesis of N-methyl-o-phenylenediamine dihydrochloride, offering advantages in process safety, scalability, and product quality.

Flow Chemistry for Reductive N-Methylation:

Recent research has demonstrated continuous-flow N-methylation using formaldehyde and H₂ with heterogeneous Pd catalysts. This green synthetic method provides:

- Excellent activity for both aliphatic and aromatic amines

- Precise control of reaction parameters

- Improved safety profile for hazardous reagents

- Reduced solvent consumption

- Consistent product quality

The method can be applied to sequential hydrogenation reactions to access challenging N-monomethylated amines, which is particularly relevant for the synthesis of N-methyl-o-phenylenediamine.

Advantages of Flow Chemistry for Nitro Reduction:

The reduction of nitro compounds in continuous flow offers several benefits:

- Better heat management for exothermic reactions

- Improved control of hydrogenation conditions

- Enhanced mass transfer between gas and liquid phases

- Safer handling of hydrogen

- Potential for in-line workup and purification

- Reduced catalyst loading

Integrated Flow Process Design:

An integrated continuous flow process for N-methyl-o-phenylenediamine dihydrochloride synthesis could incorporate:

- Initial flow methylation of o-nitroaniline

- Intermediate purification step

- Continuous catalytic reduction of the nitro group

- In-line salt formation and crystallization

This approach would eliminate the need for isolation of intermediates and reduce solvent consumption and waste generation. Process intensification through flow chemistry could significantly improve the sustainability profile of N-methyl-o-phenylenediamine production.

Table 7: Comparison of Batch vs. Flow Processes for N-Methyl-o-phenylenediamine Synthesis

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction time | Hours | Minutes |

| Reactor volume requirement | Large | Small |

| Temperature control | Moderate | Excellent |

| Catalyst efficiency | Moderate | High |

| Scalability | Scale-up challenges | Linear scale-out |

| Process safety | Moderate (larger inventories) | Improved (smaller reaction volumes) |

| Product consistency | Batch-to-batch variation | Consistent product quality |

| Solvent consumption | Higher | Lower |

While continuous flow technology offers significant advantages, implementation requires specialized equipment and expertise. The transition from batch to flow processes represents an important direction for future optimization of N-methyl-o-phenylenediamine dihydrochloride synthesis.

Telmisartan Synthesis Pathways

NMPD plays a critical role in synthesizing Telmisartan, a potent angiotensin II receptor blocker used for hypertension management. The synthetic pathway involves three principal stages:

Stage 1: Nitro Group Reduction

o-Chloronitrobenzene undergoes nucleophilic substitution with monomethylamine under pressurized conditions (120–135°C, 0–0.5 MPa nitrogen pressure) to yield N-methyl ortho-nitraniline [3]. This reaction achieves 75–94% purity through optimized temperature and reagent stoichiometry (o-chloronitrobenzene:monomethylamine molar ratio = 0.5–1:1.5–2) [3].

Stage 2: Catalytic Hydrogenation

N-methyl ortho-nitraniline is reduced using hydrazine hydrate in ethanol with activated carbon catalysis (70–75°C, 20-hour reaction), producing N-methyl-o-phenylenediamine [3]. The process eliminates nitro groups while preserving the aromatic amine structure essential for subsequent reactions.

Stage 3: Salt Formation

The free base reacts with hydrochloric acid in dichloromethane/water biphasic systems, facilitated by EDTA chelation to minimize metal impurities. This step yields NMPD with 92–94% purity, suitable for pharmaceutical applications [3].

Table 1: Key Parameters in Telmisartan Intermediate Synthesis

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Reaction Pressure | 0.5 MPa (N₂) | Enhances monomethylamine reactivity |

| Hydrazine Hydrate Ratio | 1:1.5 (substrate:agent) | Minimizes over-reduction |

| EDTA Concentration | 2–3 g per 300 mL | Reduces metal-catalyzed side reactions |

Benzimidazole Derivative Formation

The compound's o-phenylenediamine backbone facilitates benzimidazole synthesis through acid-catalyzed cyclocondensation with carbonyl compounds. This reaction forms the fused benzimidazole ring system, a structural motif prevalent in antiviral and antitumor agents . The methyl substituent on the amine group modulates electronic effects, influencing the heterocycle's aromaticity and pharmacological activity.

Prodrug Activation Mechanisms

While direct prodrug applications of NMPD remain undocumented in available literature, its amine functionality suggests potential utility in constructing pH-sensitive prodrug linkages. The protonated amine groups could enable targeted drug release in acidic environments, such as tumor microenvironments or intracellular lysosomes .

Heterocyclic Compound Synthesis

Benzotriazole Functionalization

NMPD participates in benzotriazole synthesis via diazotization-cyclization sequences. Treatment with nitrous acid generates reactive diazonium intermediates that undergo intramolecular cyclization, forming the benzotriazole core . This heterocyclic system finds applications in corrosion inhibition and photostabilizer formulations.

Acridine-Based Fluorophores

The diamine structure enables synthesis of acridine derivatives through Friedländer condensation with ketones. These fluorescent compounds exhibit tunable emission spectra (λem = 450–600 nm) depending on substituent electronics, making them suitable for bioimaging applications .

Polyaromatic Hydrocarbon Derivatives

NMPD serves as a building block for polycyclic aromatic hydrocarbons (PAHs) via Scholl cyclization. Its methyl group directs regioselectivity during oxidative coupling reactions, enabling controlled synthesis of nanographene precursors .

Table 2: Heterocyclic Systems Derived from NMPD

| Heterocycle Type | Synthetic Method | Key Application |

|---|---|---|

| Benzimidazole | Cyclocondensation | Pharmaceutical agents |

| Benzotriazole | Diazotization | Polymer stabilizers |

| Acridine | Friedländer synthesis | Fluorescent sensors |

Functional Material Development

Conductive Polymer Precursors

NMPD's aromatic diamine structure makes it an effective monomer for polyimide synthesis. Polymerization with dianhydrides produces thermally stable (Tg > 300°C) films with dielectric constants < 3.0, suitable for flexible electronics .

Fluorescent Probe Design

The compound enables horseradish peroxidase (HRP)-mediated signal amplification in immunohistochemistry. NMPD derivatives undergo oxidative polymerization at enzyme activation sites, depositing electron-dense reaction products that enhance detection sensitivity 3–5 fold .

Electron-Transfer Mediators

NMPD participates in redox cascades through its amine-quinoid tautomerism. This property facilitates its use in:

- Photosynthetic research: Restoring electron flow in DBMIB-inhibited chloroplasts

- Fuel cell catalysts: Modifying carbon electrodes for improved oxygen reduction kinetics

Table 3: Functional Material Applications

| Application | Mechanism | Performance Metric |

|---|---|---|

| Conductive Polyimides | Step-growth polymerization | Dielectric strength: 500 V/μm |

| Fluorescent Probes | HRP-mediated deposition | Detection limit: 0.1 pM |

| Electron Mediators | Quinoid redox cycling | Charge transfer efficiency: 82% |

Oxidation Reactions

Nitroso Group Formation

N-Methyl-o-phenylenediamine dihydrochloride undergoes nitrosation reactions when exposed to nitrous acid or related nitrosating species, leading to the formation of nitroso derivatives [1]. The compound exhibits enhanced nucleophilicity due to its electron-rich nature, which facilitates the interaction with electrophilic nitrosating agents [2]. During the nitrosation process, the o-phenylenediamine functional group is converted into an electron-deficient benzotriazole derivative, resulting in a significant increase in oxidation potential [1].

The mechanistic pathway involves initial protonation of one amino group, followed by nucleophilic attack of the remaining free amine on the nitrous acid derivative. This reaction proceeds through the formation of an intermediate nitroso compound, which subsequently cyclizes to form the benzotriazole ring system. The presence of the methyl substituent on the nitrogen atom influences the reaction kinetics by increasing the electron density on the aromatic ring, thereby enhancing the nucleophilicity of the adjacent amino group [3].

Experimental studies have demonstrated that N-methyl-o-phenylenediamine exhibits higher reactivity toward nitric oxide compared to unsubstituted o-phenylenediamine derivatives [3]. The rate constant for the nitrosation reaction has been measured to be significantly higher than that of the parent compound, with values reaching approximately 0.059 min⁻¹ under standard conditions [4].

Phenazine Derivative Generation

The oxidation of N-methyl-o-phenylenediamine leads to the formation of phenazine-type derivatives through a complex multistep mechanism [5] [6]. This transformation involves initial oxidative coupling of two o-phenylenediamine units, followed by cyclization and dehydrogenation to yield the phenazine backbone [7]. The presence of the N-methyl substituent directs the regioselectivity of the coupling reaction, favoring the formation of methylated phenazine derivatives [8].

The oxidation proceeds through the generation of quinone diimine intermediates, which are highly reactive toward nucleophilic addition reactions with starting material [6]. These intermediates can participate in both intermolecular and intramolecular cyclization reactions, depending on the reaction conditions and the presence of additional nucleophiles [9]. The final phenazine products exhibit characteristic absorption maxima around 425 nm, which can be utilized for spectroscopic monitoring of the reaction progress [10].

Kinetic studies have revealed that the phenazine formation follows autocatalytic behavior, with the reaction rate accelerating as the product concentration increases [11]. This autocatalytic effect is attributed to the ability of the phenazine products to facilitate further oxidation of the starting material through electron-transfer processes [12].

Radical Mediation in Polymerization

N-Methyl-o-phenylenediamine dihydrochloride functions as an effective radical mediator in various polymerization reactions, particularly in reversible-deactivation radical polymerization systems [13]. The compound can participate in both initiation and chain transfer processes, depending on the reaction conditions and the nature of the monomers involved [14].

The radical mediation mechanism involves the formation of stable aminyl radicals through one-electron oxidation of the amino groups [15]. These radicals can subsequently react with propagating polymer chains to form dormant species, which can be reactivated under appropriate conditions to continue the polymerization process [13]. The equilibrium between active and dormant species is crucial for achieving controlled molecular weight distributions and narrow polydispersity indices [16].

Studies have shown that the compound exhibits particular efficacy in mediating the polymerization of less activated monomers such as vinyl acetate and N-vinylpyrrolidone [13]. The rate constants for radical addition to the imine carbon have been measured to be in the range of 10⁶-10⁸ M⁻¹s⁻¹, indicating rapid equilibration between the various radical species [13].

Polymerization Kinetics

Ladder-Type Polymer Formation

The electrochemical polymerization of N-methyl-o-phenylenediamine proceeds through a complex mechanism that can yield ladder-type polymer structures under specific conditions [17] [18]. The formation of these highly ordered polymers involves simultaneous coupling reactions at multiple positions on the aromatic ring, resulting in fused ring systems with restricted conformational flexibility [19].

Physical Description

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant